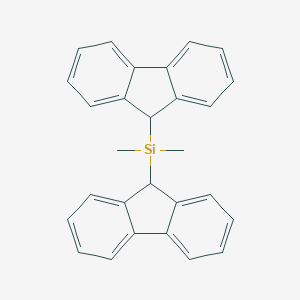

Di-9H-fluoren-9-yldimethylsilane

Overview

Description

Synthesis Analysis

The synthesis of Di-9H-fluoren-9-yldimethylsilane has been studied . It involves dynamics and energetics for intramolecular excimer formation, which have been investigated by means of ps time-resolved fluorescence spectroscopy and ab initio calculation .Chemical Reactions Analysis

The chemical reactions of Di-9H-fluoren-9-yldimethylsilane have been studied . The transformation is accompanied by a slight conformational change presumably involving a transition from a near face-to-face conformer to a true sandwich conformer .Scientific Research Applications

Intramolecular Excimer Formation Dynamics

Scientific Field

Physical Chemistry

Application Summary

Di-9H-fluoren-9-yldimethylsilane (DFYDMS) is used to study the dynamics and energetics of intramolecular excimer formation. This process is significant in understanding the photophysical behavior of organic molecules which is crucial for designing advanced materials for optoelectronics .

Methods of Application

Researchers employed picosecond time-resolved fluorescence spectroscopy and ab initio calculations. They globally deconvolved multiple fluorescence decay curves to generate time-resolved fluorescence spectra and decay-associated spectra (DAS), leading to species-associated spectra (SAS) .

Results

The study revealed at least three excited states with two locally excited (LE) states and one excimer state. The LE states had lifetimes of 0.70 ± 0.04 ns and 1.75 ± 0.02 ns, while the excimer state had a longer lifetime of 7.34 ± 0.02 ns. The rise time of 0.70 ns corresponds to the conversion from the initial S1 LE state to the S1 excimer state .

Solvent Viscosity Effect on Excimer Transition

Scientific Field

Spectroscopy

Application Summary

DFYDMS is utilized to investigate the solvent viscosity effect on the kinetics of the monomer-excimer transition. This is important for understanding solvent interactions with excited states in molecular systems .

Methods of Application

Steady-state and time-resolved fluorescence spectroscopies were used to study intramolecular excimer formation in various solvents. The transition from a near face-to-face conformer to a true sandwich conformer was examined .

Results

The findings indicated a very slight effect of solvent viscosity on the kinetics, suggesting a minor conformational change during the transition. Time-dependent DFT calculations supported these observations, showing a decrease in excitation energy with reduced interchromophore separation .

Excitation Energy and Oscillator Strength Analysis

Scientific Field

Computational Chemistry

Application Summary

The excitation energies and oscillator strengths of DFYDMS are analyzed to predict the absorption patterns and understand the electronic structure of the molecule .

Methods of Application

Time-dependent B3LYP/cc-pVTZ method was used for TD DFT calculations to derive the excitation energies and oscillator strengths, correlating them with the experimental absorption spectrum .

Results

The TD DFT calculations revealed that the excimer state emitting red-shifted fluorescence corresponds to a sandwich conformer, with excitation energy significantly decreasing as the interchromophore separation and dihedral angle decrease .

Photophysical Behavior in Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Material Science

Application Summary

DFYDMS is studied for its potential application in OLEDs, where understanding the photophysical properties can lead to more efficient light-emitting materials .

Methods of Application

The molecule’s photophysical properties were analyzed using fluorescence spectroscopy to determine its suitability for OLED applications .

Results

The analysis provided insights into the molecule’s ability to form excimers, which is a desirable property for OLED materials, as it can lead to tunable emission wavelengths and improved device performance .

Structural Analysis for Temperature Sensing

Scientific Field

Analytical Chemistry

Application Summary

DFYDMS’s structural changes upon photoinduction are explored for applications in temperature sensing, where precise molecular responses to temperature changes are required .

Methods of Application

Fluorescence spectroscopy was used to monitor the structural changes in DFYDMS in response to temperature variations .

Results

The study showed that DFYDMS undergoes a photoinduced structural change, which could be harnessed for developing sensitive temperature sensors .

Conformational Control in Molecular Electronics

Scientific Field

Nanotechnology

Application Summary

The ability to control the conformation of DFYDMS molecules is investigated for its implications in molecular electronics, where conformational control is key to device functionality .

Methods of Application

Researchers used spectroscopic techniques to study the conformational changes in DFYDMS and their impact on electronic properties .

Results

The research indicated that conformational changes in DFYDMS can significantly affect its electronic properties, which is critical for the design of molecular electronic devices .

properties

IUPAC Name |

bis(9H-fluoren-9-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWIUTIZUVVALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346692 | |

| Record name | Di-9H-fluoren-9-yldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-9H-fluoren-9-yldimethylsilane | |

CAS RN |

18769-00-1 | |

| Record name | Di-9H-fluoren-9-yldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

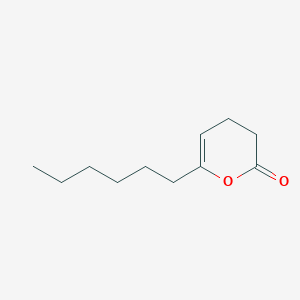

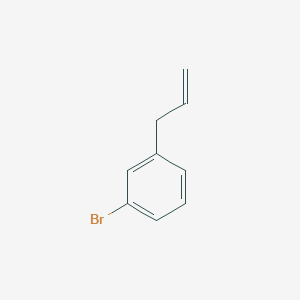

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

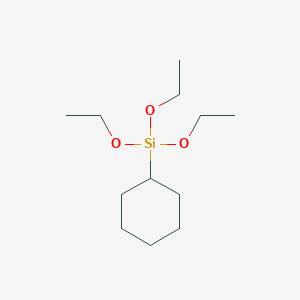

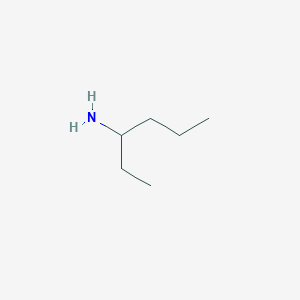

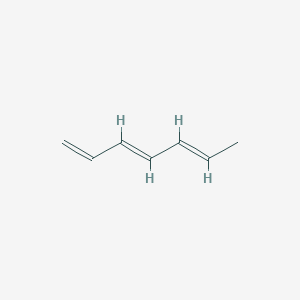

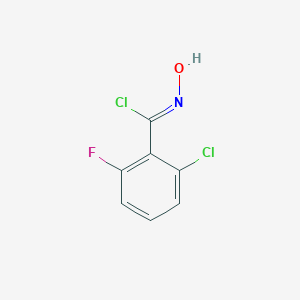

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)